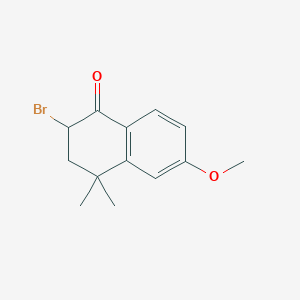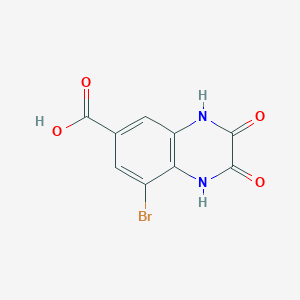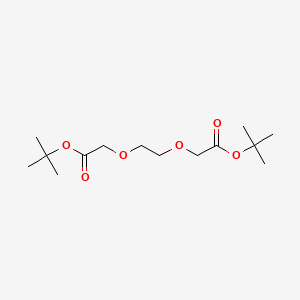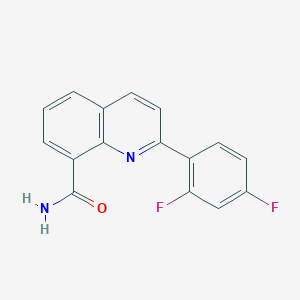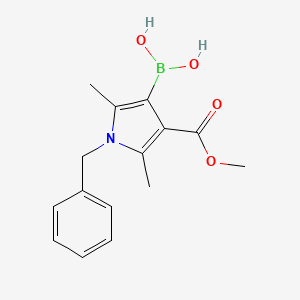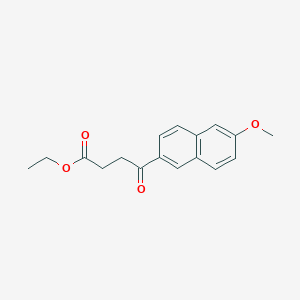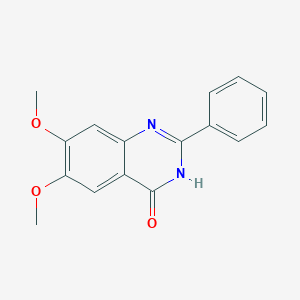![molecular formula C15H24O3Si B11842102 4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]- CAS No. 836669-25-1](/img/structure/B11842102.png)
4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]- is a complex organic compound known for its unique structure and reactivity. This compound is characterized by the presence of a dioxin ring, which is a six-membered ring containing two oxygen atoms. The compound also features a trimethylsilyl group and a hexynyl chain, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]- typically involves multiple steps. One common method starts with the preparation of 2,2,6-trimethyl-4H-1,3-dioxin-4-one, which is then modified to introduce the hexynyl and trimethylsilyl groups. The reaction conditions often involve the use of strong acids like sulfuric acid and organic solvents such as acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process typically includes steps like distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]- has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]- involves its interaction with various molecular targets. The dioxin ring can participate in electron transfer reactions, while the trimethylsilyl group can stabilize reactive intermediates. These interactions can affect enzyme activity, signal transduction pathways, and other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: This compound shares the dioxin ring structure but lacks the hexynyl and trimethylsilyl groups.
4H-1,3-Dioxin, 2,2-dimethyl-4-methylene-6-[(trimethylsilyl)oxy]-: Similar in structure but with different functional groups.
Uniqueness
The presence of both the hexynyl and trimethylsilyl groups in 4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]- makes it unique. These groups enhance its reactivity and stability, making it a valuable compound in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
836669-25-1 |
|---|---|
Molekularformel |
C15H24O3Si |
Molekulargewicht |
280.43 g/mol |
IUPAC-Name |
2,2-dimethyl-6-(6-trimethylsilylhex-5-ynyl)-1,3-dioxin-4-one |
InChI |
InChI=1S/C15H24O3Si/c1-15(2)17-13(12-14(16)18-15)10-8-6-7-9-11-19(3,4)5/h12H,6-8,10H2,1-5H3 |
InChI-Schlüssel |
DNQKOBVMGXBRBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC(=CC(=O)O1)CCCCC#C[Si](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


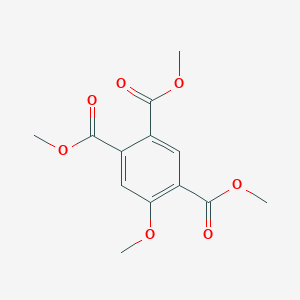
![3-(3,5-Dimethylphenyl)-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11842032.png)
![1-(4-Nitrophenyl)indeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B11842035.png)
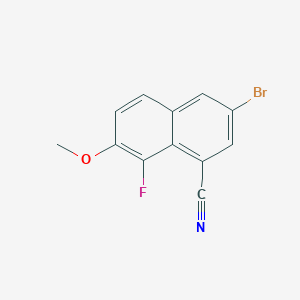
![11-Chloro-8-Methyl-7h-Benzo[e]pyrido[4,3-B]indol-3-Ol](/img/structure/B11842045.png)

